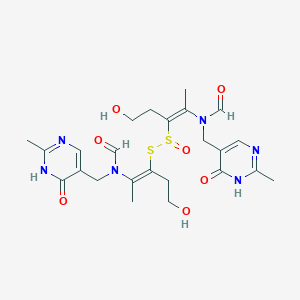

Oxythiamine disulfide monosulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxythiamine disulfide monosulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C24H32N6O7S2 and its molecular weight is 580.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Cancer Research

Oxythiamine has been identified as a potent inhibitor of cancer cell growth. Studies have demonstrated that it significantly inhibits the proliferation of HeLa tumor cells, with a growth inhibition concentration (GI50) of 36 µM, compared to 107 µM for its analog, 2′-methylthiamine . This selectivity indicates its potential as a cytostatic agent, particularly in targeting cancer cells while sparing normal human fibroblasts .

1.2 Mechanism of Action

The mechanism by which oxythiamine exerts its effects involves competitive inhibition of thiamine-dependent enzymes, such as transketolase. The binding affinity of oxythiamine to transketolase was measured at 0.2 µM for rat liver and approximately 0.03 µM for yeast . The compound's ability to inhibit these enzymes disrupts critical metabolic pathways in cancer cells, leading to reduced cell viability.

Pharmacological Applications

2.1 Neuroprotective Effects

Research indicates that oxythiamine may possess neuroprotective properties. It has been shown to stimulate collagen synthesis in fibroblast cultures, suggesting potential applications in regenerative medicine and wound healing . The stimulation of collagen synthesis is crucial for tissue repair and regeneration, making oxythiamine a candidate for further investigation in therapeutic contexts.

2.2 Thiamine Deficiency Treatment

Oxythiamine's role as an antimetabolite of thiamine positions it as a potential therapeutic agent for conditions arising from thiamine deficiency. Its lipid-soluble nature enhances bioavailability, allowing for better absorption and utilization in the body compared to traditional thiamine supplements . This characteristic could be particularly beneficial in treating neurological disorders associated with thiamine deficiency.

Industrial Applications

3.1 Chemical Synthesis

In industrial chemistry, oxythiamine is utilized as a reagent in various synthetic processes due to its unique chemical properties. It serves as a building block for the synthesis of more complex organic molecules, facilitating advancements in material science and pharmaceuticals.

3.2 Biochemical Assays

Oxythiamine is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and regulatory mechanisms within cells.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| In Vitro Studies on Cytotoxic Properties | Cancer Cell Proliferation | Oxythiamine inhibits HeLa cell growth more effectively than 2′-methylthiamine (GI50: 36 µM) |

| Mechanism of Action Analysis | Enzyme Inhibition | Oxythiamine shows strong inhibition of transketolase activity (IC50: 0.2 µM) |

| Neuroprotective Effects | Collagen Synthesis | Stimulates collagen production without affecting fibroblast viability at concentrations up to 1000 µM |

Eigenschaften

CAS-Nummer |

129228-57-5 |

|---|---|

Molekularformel |

C24H32N6O7S2 |

Molekulargewicht |

580.7 g/mol |

IUPAC-Name |

N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |

InChI-Schlüssel |

MGJFQANYAQBYHO-BMJUYKDLSA-N |

SMILES |

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |

Isomerische SMILES |

CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |

Kanonische SMILES |

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |

Synonyme |

OTDMS oxythiamine disulfide monosulfoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.